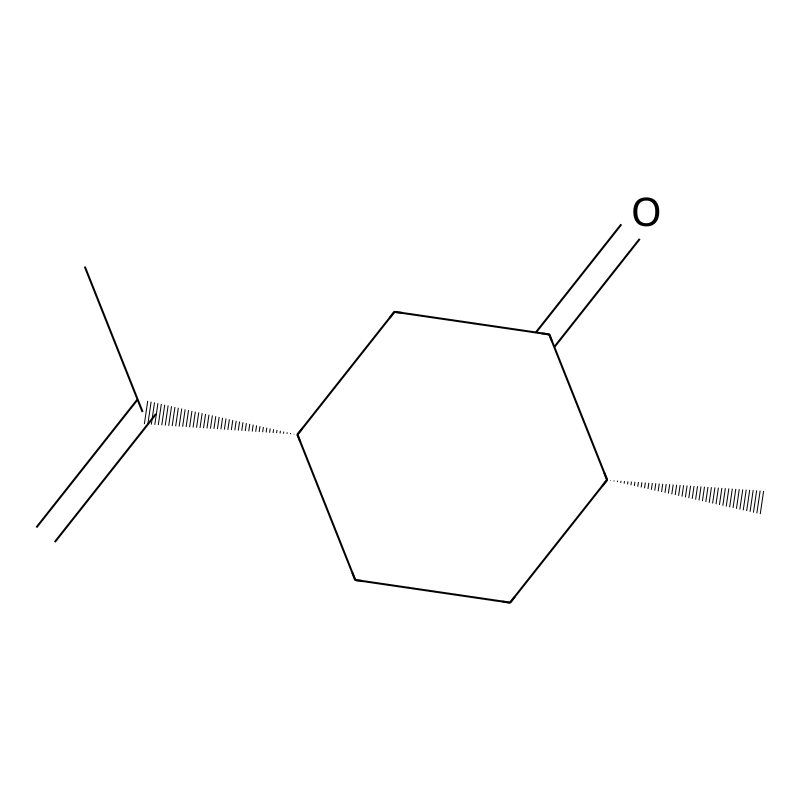cis-Dihydrocarvone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Cis-dihydrocarvone is a cyclic monoterpene ketone with the chemical formula and an average molecular mass of approximately 152.23 g/mol. It is classified under menthane monoterpenoids, characterized by a cyclohexane ring structure with a methyl group and a prop-1-en-2-yl group at specific positions on the ring. Its IUPAC name is (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one . This compound is commonly found in natural sources such as dill, spearmint, and wild celery, contributing to their characteristic aromas .
- Reduction Reactions: It can be derived from the reduction of carvone or through enzymatic processes involving specific reductases .
- Oxidation Reactions: It can also participate in oxidation reactions leading to various derivatives.
- Rearrangements: The compound can undergo rearrangements under acidic or basic conditions, which can modify its structure and properties.
Cis-dihydrocarvone exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against certain bacteria and fungi .
- Flavoring Agent: Due to its pleasant aroma reminiscent of mint and dill, it is widely used as a flavoring agent in food products and fragrances .
- Potential Health Benefits: Some research suggests that it may have antioxidant properties, contributing to its use in dietary supplements and functional foods .
Cis-dihydrocarvone can be synthesized through several methods:
- Hydrogenation of Carvone: This method involves the hydrogenation of carvone under controlled conditions to yield cis-dihydrocarvone .
- Biocatalytic Processes: Recent studies have highlighted the use of whole-cell biocatalysts like Fusarium equiseti for the selective transformation of carvone into cis-dihydrocarvone, achieving high yields without organic solvents .
- Enzymatic Reduction: Enzymatic methods using specific reductases have been developed for producing optically active dihydrocarvones from carvones .
Cis-dihydrocarvone has various applications across different fields:
- Food Industry: It is used as a flavoring agent in candies, beverages, and baked goods due to its aromatic properties .
- Cosmetics and Personal Care: Its pleasant scent makes it a popular ingredient in perfumes and personal care products .
- Pharmaceuticals: Research is ongoing into its potential therapeutic uses due to its biological activities.
Studies on cis-dihydrocarvone's interactions with other compounds reveal:
- Synergistic Effects: When combined with other terpenes or essential oils, it can enhance antimicrobial efficacy.
- Flavor Interactions: Its unique flavor profile allows it to complement other flavors in food formulations effectively.
Cis-dihydrocarvone shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Carvone | C10H14O | Precursor to dihydrocarvones; minty aroma |
| Trans-Dihydrocarvone | C10H16O | Isomeric form; distinct aroma profile |
| Menthone | C10H18O | Similar flavor profile; found in mint oils |
| Limonene | C10H16 | Citrus-like aroma; widely used in food |
Uniqueness of Cis-Dihydrocarvone
Cis-dihydrocarvone's unique characteristics stem from its specific stereochemistry (2R,5S configuration), which contributes to its distinctive aroma and flavor profile. Unlike its trans counterpart, cis-dihydrocarvone is often perceived as sweeter and more herbal, making it particularly valuable in flavoring applications.








